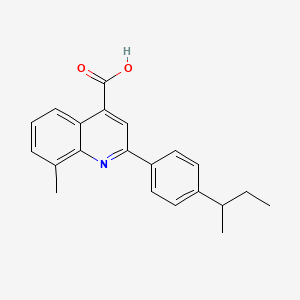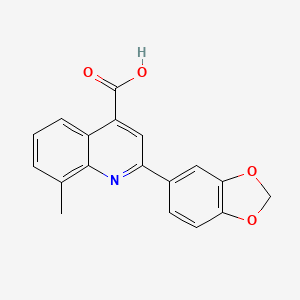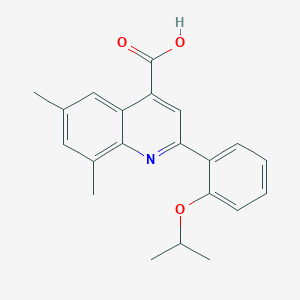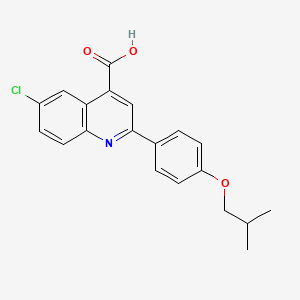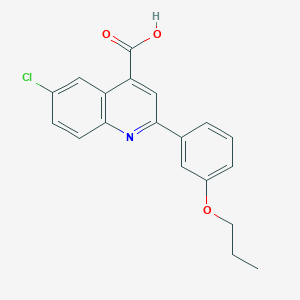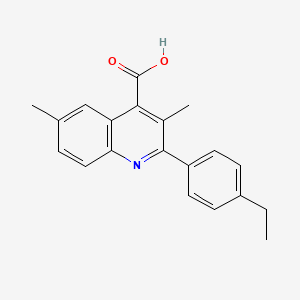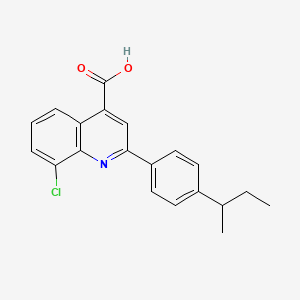![molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-Dichlor-1,3-benzoxazol-2-yl)ethyl]-1H-isoindol-1,3(2H)-dion CAS No. 1071369-46-4](/img/structure/B1326645.png)
2-[2-(5,7-Dichlor-1,3-benzoxazol-2-yl)ethyl]-1H-isoindol-1,3(2H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H10Cl2N2O3 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre potenziellen antimikrobiellen Eigenschaften untersucht. Forschungen deuten darauf hin, dass sie gegen verschiedene mikrobielle Arten wirksam sein könnte, was für die Entwicklung neuer antimikrobieller Wirkstoffe nützlich sein könnte .
Antioxidative Aktivität
Es gibt Hinweise darauf, dass diese Verbindung antioxidative Eigenschaften aufweisen könnte. Dies könnte sie wertvoll für die Forschung machen, die sich auf die Bekämpfung oxidativer Stress-bedingter Krankheiten konzentriert .
Analgetische Aktivität
Einige Studien haben das analgetische (schmerzstillende) Potenzial dieser Verbindung untersucht. Sie könnte zur Entwicklung neuer Schmerztherapie beitragen .
Larvizide Aktivitäten
Die Verbindung wurde auf ihre larviziden Aktivitäten untersucht, die für die Kontrolle von Mückenpopulationen und die Bekämpfung von Krankheiten, die sie verbreiten, von Bedeutung sein könnten .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .
Mode of Action
Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .
Zukünftige Richtungen
The future directions for the research on similar compounds could involve further in vivo and clinical studies to validate their potential therapeutic effects . Additionally, the development of novel synthetic strategies and the exploration of their biological activities could be interesting areas for future research .
Biochemische Analyse
Biochemical Properties
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of amino sugars . The compound inhibits the activity of GlcN-6-P synthase, thereby affecting the production of UDP-N-acetylglucosamine, a key intermediate in the synthesis of glycoproteins and glycolipids . Additionally, it has been shown to interact with bacterial proteins, inhibiting their growth and proliferation .
Cellular Effects
The effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. In cancer cells, particularly human colorectal carcinoma (HCT116) cells, the compound exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active site of GlcN-6-P synthase, inhibiting its enzymatic activity and disrupting the biosynthesis of amino sugars . Additionally, the compound interacts with DNA, causing DNA damage and triggering the activation of DNA repair pathways . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are more pronounced in in vitro studies, where the compound is directly applied to cultured cells .
Dosage Effects in Animal Models
The effects of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, the compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, modulating their activity and function . In the nucleus, the compound can bind to DNA and transcription factors, affecting gene expression and cell cycle regulation . The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBHVQSJDHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
